5-(Ethylthio)-1H-tetrazole
Overview
Description
5-(Ethylthio)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethylthio group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as a coupling agent in the synthesis of oligonucleotides and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1H-tetrazole typically involves the reaction of ethylthiol with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)-1H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of oligonucleotides and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-1H-tetrazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylthio group can participate in nucleophilic substitution reactions, while the tetrazole ring can interact with electrophiles. These interactions allow the compound to form stable intermediates and products, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)-1H-tetrazole: Similar structure but with a methylthio group instead of an ethylthio group.
5-(Benzylthio)-1H-tetrazole: Contains a benzylthio group, which provides different reactivity and properties.
5-(Phenylthio)-1H-tetrazole: Substituted with a phenylthio group, leading to unique chemical behavior.
Uniqueness
5-(Ethylthio)-1H-tetrazole is unique due to the presence of the ethylthio group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where other similar compounds may not perform as effectively. Its ability to participate in a wide range of chemical reactions also sets it apart from other tetrazole derivatives.
Properties
IUPAC Name |
5-ethylsulfanyl-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONFBOIJNUKKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008981 | |
Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89797-68-2 | |
Record name | 5-Ethylthio-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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